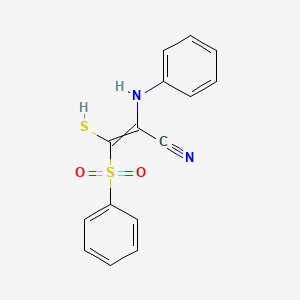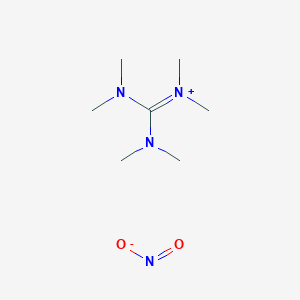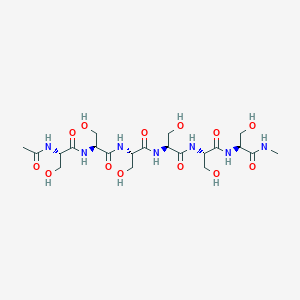
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound is characterized by the presence of multiple serine residues, which are known for their role in protein structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: Serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
科学的研究の応用
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide involves its interaction with specific molecular targets. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function. The acetyl and methyl groups may also play a role in modulating the peptide’s stability and bioavailability.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: Another acetylated amino acid with different functional properties.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in medicine.
N-Acetyl-L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
Uniqueness
N-Acetyl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-N-methyl-L-serinamide is unique due to its multiple serine residues, which confer specific structural and functional properties. This makes it distinct from other acetylated peptides and amino acids, providing unique opportunities for research and application.
特性
CAS番号 |
87597-14-6 |
|---|---|
分子式 |
C21H37N7O13 |
分子量 |
595.6 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-hydroxy-N-[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-[[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C21H37N7O13/c1-9(35)23-11(4-30)17(37)25-13(6-32)19(39)27-15(8-34)21(41)28-14(7-33)20(40)26-12(5-31)18(38)24-10(3-29)16(36)22-2/h10-15,29-34H,3-8H2,1-2H3,(H,22,36)(H,23,35)(H,24,38)(H,25,37)(H,26,40)(H,27,39)(H,28,41)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChIキー |
JEGRBMCRZOMEQL-LZXPERKUSA-N |
異性体SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NC |
正規SMILES |
CC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


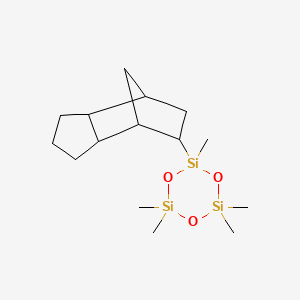

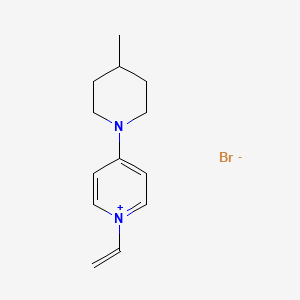



![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
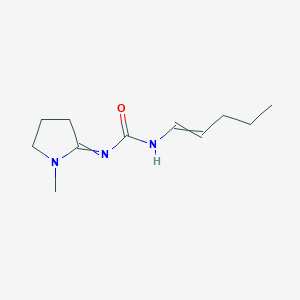
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
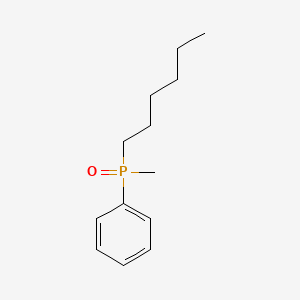

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
